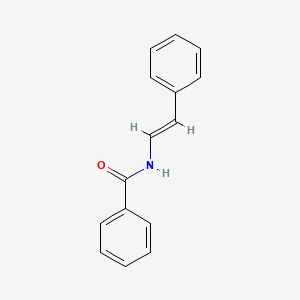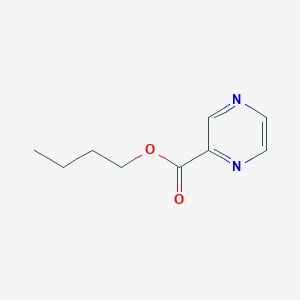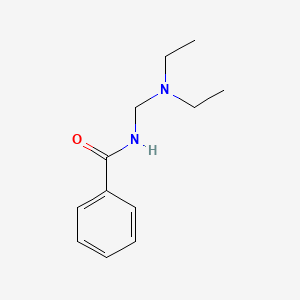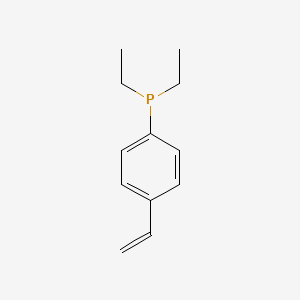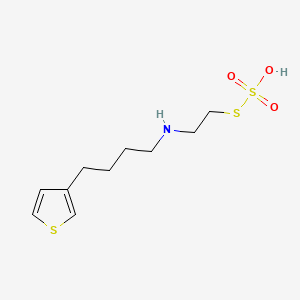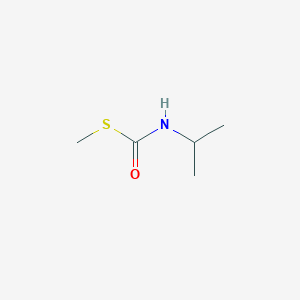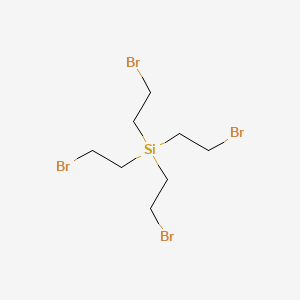
Tetrakis(2-bromoethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2-bromoethyl)silane is an organosilicon compound with the chemical formula C8H16Br4Si. It is a tetrahedral molecule where a silicon atom is bonded to four 2-bromoethyl groups. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(2-bromoethyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-bromoethanol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{HOCH}_2\text{CH}_2\text{Br} \rightarrow \text{Si(OCH}_2\text{CH}_2\text{Br})_4 + 4 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(2-bromoethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form tetrakis(2-ethyl)silane.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base or a catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Reduction Reactions: The major product is tetrakis(2-ethyl)silane.
Oxidation Reactions: Products include silanol or siloxane derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2-bromoethyl)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of advanced materials.
Wirkmechanismus
The mechanism of action of tetrakis(2-bromoethyl)silane involves its ability to undergo substitution and addition reactions. The bromine atoms act as leaving groups, allowing the silicon atom to form bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex organosilicon compounds and in the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(4-bromophenyl)silane
- Tetrakis(phenylethynyl)silane
- Silicon tetrakis(trifluoromethanesulfonate)
Uniqueness
Tetrakis(2-bromoethyl)silane is unique due to its specific structure, which allows for versatile reactivity and the formation of a wide range of derivatives. Its tetrahedral geometry and the presence of bromine atoms make it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
51664-49-4 |
|---|---|
Molekularformel |
C8H16Br4Si |
Molekulargewicht |
459.91 g/mol |
IUPAC-Name |
tetrakis(2-bromoethyl)silane |
InChI |
InChI=1S/C8H16Br4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12/h1-8H2 |
InChI-Schlüssel |
RRSDFIVXJVMQTP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)[Si](CCBr)(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

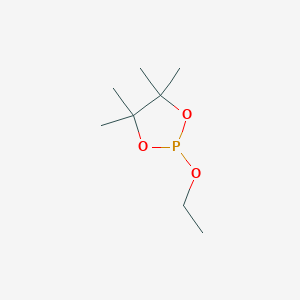
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
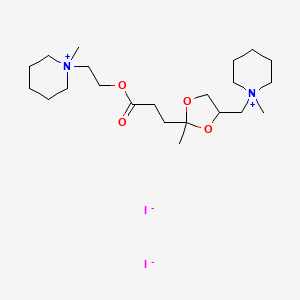
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
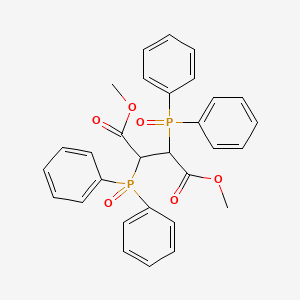
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
